Fructone

説明

Historical Development of Fructone Synthesis

This compound is synthesized through the acetalization reaction between ethyl acetoacetate (B1235776) and ethylene (B1197577) glycol. aip.orgchemicalbook.com This reaction involves the formation of a ketal, specifically a 1,3-dioxolane (B20135) ring, from the ketone functional group of ethyl acetoacetate and the diol, ethylene glycol. wikipedia.org The synthesis of this compound has been a subject of research aimed at optimizing reaction conditions and identifying efficient catalysts. Early synthesis methods likely involved acid catalysis, as acetalization reactions are typically acid-catalyzed equilibrium processes. aip.org The equilibrium nature of this reaction means that the removal of water, a byproduct, is crucial to drive the reaction towards product formation and achieve higher yields. aip.orgchegg.com Techniques such as azeotropic distillation, often employing solvents like cyclohexane (B81311) or toluene (B28343) to remove water, have been utilized to enhance this compound yields. aip.orgchegg.comscilit.comimist.ma The year of discovery for this compound is noted as 1938. scentree.co

Academic Significance of this compound in Organic Synthesis

This compound holds academic significance in organic synthesis due to the presence of both a protected carbonyl (as a ketal) and an ester functional group within the same molecule. chegg.com The protection of the ketone allows for selective transformations of the ester group without affecting the carbonyl. chegg.com This makes this compound a valuable intermediate for the synthesis of more complex molecules. chegg.com The ester functional group can undergo various reactions, including selective reduction to an aldehyde, reduction to an alcohol, or the formation of new carbon-carbon bonds through reactions like the Grignard reaction. chegg.com Furthermore, research into this compound synthesis contributes to the broader understanding of acetalization reactions, catalyst design, and green chemistry principles. The development of efficient and environmentally friendly catalytic systems for its synthesis is an ongoing area of research. chegg.comjournaljpri.comresearchgate.netnih.gov

Current Research Landscape and Future Directions for this compound

Current research on this compound synthesis is focused on improving efficiency, increasing yields, and developing more environmentally friendly processes. This includes the exploration of various acid catalysts, both homogeneous and heterogeneous. aip.orgresearchgate.net Studies have investigated the use of sulfuric acid, phosphotungstic acid, and various solid acid catalysts, including sulfonated carbon materials and zeolites. aip.orgscilit.comimist.maresearchgate.netnih.govresearchgate.netresearchgate.net

Detailed research findings highlight the impact of reaction parameters such as temperature, reactant ratio, catalyst amount, and reaction time on this compound yield. For instance, a study using sulfuric acid as a catalyst found optimum conditions at 78°C, an ethyl acetoacetate to ethylene glycol ratio of 1:2, 0.006 mole of H₂SO₄, and a reaction time of 2 hours, resulting in an 87.07% yield. aip.orgscilit.com Another study using phosphotungstic acid catalyst achieved a 93.42% conversion at 78°C, a 1:3 molar ratio of ethyl acetoacetate to ethylene glycol, 1 mmol of catalyst, and a reaction time of 3 hours, utilizing a cyclohexane-water azeotrope. imist.ma

The use of heterogeneous catalysts, such as zeolites and sulfonated carbon-based acids, is a significant area of current research due to their potential for easy separation and reusability, aligning with green chemistry principles. journaljpri.comresearchgate.netnih.govresearchgate.netresearchgate.net Research has shown that certain zeolites, like Y and Beta, are effective and selective for this compound synthesis. researchgate.netresearchgate.net Novel carbon-based solid acid catalysts have also demonstrated high efficiency and reusability, achieving yields over 95%. researchgate.netnih.gov

Future directions for this compound research include the continued development of highly active and selective heterogeneous catalysts to minimize by-product formation and simplify purification processes. researchgate.netnih.gov Further exploration of green chemistry approaches, such as solvent-free conditions or the use of bio-based catalysts, is also anticipated. journaljpri.comresearchgate.net Additionally, the application of this compound as a versatile building block in the synthesis of novel organic compounds with potential applications beyond fragrances could be an area of future investigation.

Key Synthesis Conditions and Yields

| Catalyst | Temperature (°C) | Ethyl Acetoacetate:Ethylene Glycol Ratio | Catalyst Amount | Reaction Time (hours) | Azeotrope | Yield (%) | Source |

| Sulfuric Acid | 78 | 1:2 | 0.006 mol | 2 | Cyclohexane | 87.07 | aip.orgscilit.com |

| Phosphotungstic Acid | 78 | 1:3 | 1 mmol | 3 | Cyclohexane | 93.42 | imist.ma |

| Novel Carbon Acid | Not specified | Not specified | Not specified | Not specified | Not specified | >95 | researchgate.netnih.gov |

Analytical Techniques

The analysis of this compound and the monitoring of its synthesis are typically performed using chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). aip.orgscilit.comimist.ma These methods are effective in separating and identifying this compound from reactants, by-products, and solvents, as well as quantifying the yield. aip.orgscilit.comimist.ma GC-MS can also provide structural information through fragmentation patterns. aip.org Other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR, and 2D NMR) can be employed for the structural characterization and confirmation of this compound, particularly in academic settings for teaching organic chemistry principles. rsc.org

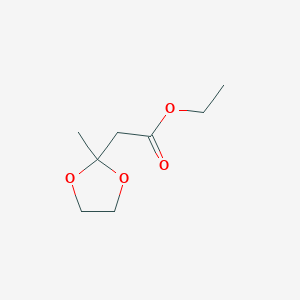

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-10-7(9)6-8(2)11-4-5-12-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEOGMYZFCHQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041241 | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Strong fruity apple green sweet woody aroma | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.083-1.091 (20°) | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6413-10-1 | |

| Record name | Fructone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6413-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006413101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6413-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACETOACETATE ETHYLENEGLYCOL KETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5EXI4NID0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 2 Methyl 1,3 Dioxolan 2 Yl Acetate

Acetalization Reaction Mechanisms in Fructone Synthesis

The formation of this compound proceeds via an acid-catalyzed acetalization mechanism. This mechanism involves the protonation of the carbonyl oxygen of ethyl acetoacetate (B1235776), making the carbon more susceptible to nucleophilic attack by ethylene (B1197577) glycol. wikipedia.org A hemiacetal intermediate is formed, which is then further protonated and loses water to form a carbocation. This carbocation is subsequently attacked by the second hydroxyl group of ethylene glycol, followed by deprotonation to yield the cyclic acetal, this compound. wikipedia.org

Role of Ethyl Acetoacetate and Ethylene Glycol as Precursors

Ethyl acetoacetate and ethylene glycol are the essential starting materials for the synthesis of this compound. imist.maaip.org Ethyl acetoacetate provides the β-keto ester structure, where the ketone carbonyl undergoes the acetalization reaction. rsc.orgchegg.com Ethylene glycol, a simple diol, reacts with the carbonyl group to form the five-membered 1,3-dioxolane (B20135) ring characteristic of this compound. wikipedia.orgrsc.orgchegg.com The reaction effectively protects the ketone function, allowing for potential further transformations of the ester moiety if desired. rsc.orgchegg.com

Reaction Equilibrium and Water Removal Strategies

The acetalization reaction is a reversible equilibrium process, with water being a significant byproduct. imist.maaip.orgwikipedia.org To achieve high yields of this compound, the equilibrium must be shifted towards the product side by effectively removing water from the reaction mixture. imist.maaip.orgwikipedia.org

The Dean-Stark apparatus is a standard piece of laboratory equipment used to remove water from reaction mixtures via azeotropic distillation. rsc.orgchegg.comrsc.org In this compound synthesis, the reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). aip.orgrsc.orgchegg.comnih.gov As the reaction mixture is heated under reflux, the azeotropic mixture of the solvent and water distills, condenses, and collects in the Dean-Stark trap. rsc.orgchegg.comrsc.org The immiscible layers separate in the trap, with the denser water layer collecting at the bottom and the organic solvent layer overflowing back into the reaction flask, thus continuously removing water and driving the equilibrium towards this compound formation. rsc.orgchegg.comrsc.org

Azeotropic reflux techniques, particularly utilizing solvents like cyclohexane or toluene, are crucial for efficient water removal in this compound synthesis. imist.maaip.orgnih.gov Cyclohexane forms an azeotrope with water that boils at a lower temperature (69.5 °C) than either cyclohexane or water individually. imist.ma This lower boiling point can facilitate the removal of water at milder temperatures, potentially reducing the formation of by-products. imist.ma Toluene-water azeotrope boils at 85 °C and consists of approximately 80% toluene and 20% water. rsc.orgchegg.com The continuous boiling and condensation of this azeotrope, coupled with the use of a Dean-Stark apparatus, ensures the removal of water and favors the forward acetalization reaction. aip.orgrsc.orgchegg.com

Catalytic Systems in this compound Production

The synthesis of this compound requires an acid catalyst to facilitate the acetalization reaction. imist.maaip.org Both homogeneous and heterogeneous acid catalysts can be employed. imist.ma

Homogeneous Acid Catalysis

Homogeneous acid catalysts are soluble in the reaction mixture and have been traditionally used in this compound synthesis. imist.ma Common examples include strong mineral acids like sulfuric acid and organic sulfonic acids such as p-toluenesulfonic acid (p-TsOH). imist.marsc.orgjxnutaolab.com These catalysts are effective in promoting the acetalization reaction by providing the necessary acidic protons for the mechanism. wikipedia.org

Research has investigated the use of homogeneous acid catalysts in optimizing this compound synthesis. For instance, studies using sulfuric acid as a catalyst with a cyclohexane-water azeotropic reflux method explored various reaction parameters. aip.orgscilit.comaip.org Optimum conditions were reported at a temperature of 78 °C, an ethyl acetoacetate to ethylene glycol ratio of 1:2, and a sulfuric acid concentration of 0.006 mole, achieving a this compound yield of 87.07% in 2 hours. aip.orgscilit.comaip.org Another study utilizing phosphotungstic acid as a homogeneous catalyst with a cyclohexane-water azeotrope reported an optimum yield of 93.42% at 78°C with a 1:3 molar ratio of ethyl acetoacetate to ethylene glycol and 1 mmol of catalyst over 3 hours. imist.maimist.ma

While effective, homogeneous acid catalysts can present challenges related to their toxicity, corrosivity, and difficulty in separation from the reaction mixture, often leading to tedious purification processes and the generation of waste. imist.majxnutaolab.com

Here is a summary of some research findings on homogeneous acid catalysis in this compound synthesis:

| Catalyst | Azeotropic Solvent | Temperature (°C) | EAA:EG Molar Ratio | Catalyst Amount | Reaction Time (hours) | This compound Yield (%) | Source |

| Sulfuric Acid | Cyclohexane | 78 | 1:2 | 0.006 mol | 2 | 87.07 | aip.orgscilit.comaip.org |

| Phosphotungstic Acid | Cyclohexane | 78 | 1:3 | 1 mmol | 3 | 93.42 | imist.maimist.ma |

Sulfuric Acid (H2SO4) Catalysis

Sulfuric acid is a strong protic acid commonly employed as a homogeneous catalyst in various acetalization and ketalization reactions. Its strong acidity facilitates the protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the diol. The synthesis of dioxolane rings from carbonyl compounds and ethylene glycol can be catalyzed by protic acids such as sulfuric acid. smolecule.com While specific detailed studies on the synthesis of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate (B12347021) directly from ethyl acetoacetate and ethylene glycol using only sulfuric acid as the catalyst were not extensively detailed in the provided search results, sulfuric acid is mentioned as a catalyst for the acetalization of ethyl acetoacetate with ethylene glycol to form the dioxolane ring structure smolecule.com. It has also been used in the synthesis of related dioxolane derivatives, such as the ketalization of ethyl acetoacetate with propylene (B89431) glycol to form ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

p-Toluenesulfonic Acid (pTSA) Catalysis

p-Toluenesulfonic acid (pTSA) is another widely used homogeneous Brønsted acid catalyst for ketalization reactions. It is often favored due to its solid nature, making it easier to handle than concentrated sulfuric acid, and its strong acidity. The synthesis of cyclic ketals from carbonyl compounds and diols in the presence of pTSA is a well-established method. For the synthesis of the six-membered analog, Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate, pTSA has been used as a catalyst in the reaction of ethyl acetoacetate with ethylene glycol, typically involving refluxing the reactants in toluene with continuous removal of water using a Dean-Stark apparatus to achieve complete conversion. While this example is for the dioxane analog, the principle applies to the formation of the dioxolane ring as well. pTSA has also been successfully applied in the ketalization of other carbonyl compounds with ethylene glycol to form 1,3-dioxolane derivatives. oup.comresearchgate.net

Phosphotungstic Acid Catalysis

Phosphotungstic acid (H3PW12O40) is a heteropoly acid that can function as a homogeneous or heterogeneous acid catalyst depending on the reaction conditions and solvent. Heteropoly acids are known for their strong Brønsted acidity and can catalyze various reactions, including acetalization and ketalization. mdpi.com While direct examples of phosphotungstic acid catalyzing the synthesis of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate from ethyl acetoacetate and ethylene glycol were not explicitly found, phosphotungstic acid has been reported to catalyze intramolecular cyclization reactions leading to cyclic ether structures, demonstrating its capability in forming cyclic oxygen-containing compounds under acidic conditions. scielo.br Its application as an acidic catalyst in related esterification and hydrolysis reactions has also been explored. researchgate.net

Heterogeneous Acid Catalysis

Heterogeneous acid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reusability, contributing to more sustainable processes.

Carbon-Based Acid Catalysts

Carbon materials functionalized with acidic groups, such as sulfonic acid (-SO3H) groups, can act as heterogeneous acid catalysts. These catalysts often exhibit high acidity and stability under various reaction conditions. Cellulose sulfuric acid (CSA), a biodegradable and recyclable heterogeneous acid catalyst derived from cellulose, has been successfully employed in the ketalization of ethyl levulinate with ethylene glycol to synthesize ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate. rsc.orgrsc.org This reaction involves the formation of a 1,3-dioxolane ring from a keto-ester and ethylene glycol, analogous to the synthesis of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate. Under optimized conditions using CSA in cyclohexane at 110 °C, near quantitative isolated yields of the product were obtained. rsc.org

| Catalyst Type | Substrate | Diol | Product | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Cellulose Sulfuric Acid | Ethyl levulinate | Ethylene glycol | Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate | Cyclohexane, 110 °C, 6 h, 20 wt% catalyst | Near quantitative rsc.org |

SO3H-Functionalized Brønsted Acidic Ionic Liquids (BAILs)

SO3H-functionalized ionic liquids are a class of task-specific ionic liquids that possess Brønsted acidity and can be designed to be heterogeneous or homogeneous depending on their structure. They have been investigated as environmentally friendly and reusable catalysts for various acid-catalyzed reactions. While their application specifically for the ketalization of ethyl acetoacetate with ethylene glycol to form Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate was not explicitly found in the provided results, SO3H-functionalized ionic liquids have been demonstrated as efficient Brønsted acidic catalysts in other reactions involving carbonyl compounds and ethyl acetoacetate, such as Biginelli and Hantzsch multicomponent reactions, often providing high yields and reusability. scielo.br This suggests their potential applicability in ketalization reactions.

Microporous and Mesoporous Aluminosilicate (B74896) Catalysts (Zeolites Y and Beta)

Zeolites, crystalline aluminosilicate materials with well-defined pore structures, are widely used as heterogeneous acid catalysts due to their intrinsic acidity and shape selectivity. Zeolites Y and Beta are two types of zeolites that have been explored in various acid-catalyzed transformations, including acetalization and ketalization.

Studies have shown the effectiveness of Beta zeolite in the acetalization of ethyl levulinate with ethylene glycol, leading to the formation of ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate. researchgate.net Na-Beta zeolite, among other tested catalysts including Na-Y and Na-ZSM-5, exhibited superior catalytic performance, achieving high conversion of ethyl levulinate (99%) and excellent yield of the dioxolane product (up to 99%) under specific conditions (120°C, 1 h). researchgate.net

| Catalyst Type | Substrate | Diol | Product | Conditions | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|

| Na-Beta zeolite | Ethyl levulinate | Ethylene glycol | Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate | 120 °C, 1 h | 99 researchgate.net | Up to 99 researchgate.net |

Zeolite USY (dealuminated Y zeolite) has also been utilized in acetalization reactions, such as the reaction of phenylacetaldehyde (B1677652) with glycerol, showing good conversion and selectivity towards the dioxolane product. researchgate.net While this is a different substrate and diol, it illustrates the catalytic activity of Y-type zeolites in forming 1,3-dioxolane rings.

Zirconia-Supported Isopoly and Heteropoly Acids

Heteropoly acids (HPAs), particularly those with Keggin structures like H₃PW₁₂O₄₀, are known for their strong acidity and have been investigated as catalysts for various acid-catalyzed reactions, including acetalization jxnutaolab.comresearchgate.netacs.org. Supporting these HPAs on materials like zirconia or mesoporous silica (B1680970) (e.g., SBA-15) can enhance their performance and reusability as heterogeneous catalysts researchgate.netresearchgate.net.

Studies have explored cesium Brønsted ion-exchanged Al-SBA-15 supported heteropoly acid (HPA-Cs/AS15) as a heterogeneous catalyst for this compound synthesis. It has been demonstrated that Cs⁺ as a counter cation for the ion-exchanged AS15 support is more effective than NH₄⁺ in preparing HPA/AS15 catalysts with higher acidity and improved HPA leaching stability researchgate.netresearchgate.net. The higher acidity of HPA-Cs/AS15 contributes to improved catalytic performance in this compound synthesis researchgate.net.

Aluminium Sulfate (B86663) in Ionic Liquid Medium

Aluminium sulfate has been investigated as a catalyst for the acetalization of ethyl acetoacetate, particularly in the presence of ionic liquids researchgate.netresearchgate.netuniv-paris13.fr. The combination of aluminium sulfate with ionic liquids, such as [bmim]BF₄, has shown good catalytic activity and high selectivity for this compound synthesis researchgate.netuniv-paris13.frscientific.net. A synergistic effect between aluminium sulfate and the ionic liquid has been observed in the acetalization reaction researchgate.netuniv-paris13.frscientific.net. This approach allows for efficient reaction and facilitates the separation and recycling of the catalyst and ionic liquid researchgate.netuniv-paris13.frscientific.net.

Catalyst Performance and Optimization

The performance of catalysts in this compound synthesis is evaluated based on their activity, selectivity, reusability, and stability. Optimization of reaction parameters is crucial to achieve high yields and efficient processes.

Catalyst Activity and Selectivity

Catalyst activity is typically measured by the conversion of ethyl acetoacetate over a given time period jxnutaolab.comnih.gov. Selectivity refers to the proportion of the desired product, this compound, formed among all reaction products nih.gov. Different catalysts exhibit varying levels of activity and selectivity. For instance, certain SO₃H-functionalized Brønsted acidic ionic liquids have demonstrated excellent catalytic activities, with their performance closely related to their Hammett acidities jxnutaolab.comresearchgate.netrsc.org. Zeolites, such as Y and Beta zeolites, have also been found to be effective and selective catalysts for this reaction researchgate.netresearchgate.netresearchgate.net. Novel carbon-based solid acid catalysts have shown high activity, resulting in this compound yields over 95% mdpi.comnih.govsemanticscholar.org.

Catalyst Reusability and Stability

Catalyst reusability and stability are critical for the economic and environmental viability of a synthetic process. An ideal catalyst should maintain its activity and structural integrity over multiple reaction cycles jxnutaolab.com. Studies have shown that some SO₃H-functionalized Brønsted acidic ionic liquids can be recovered and reused multiple times without significant loss of activity jxnutaolab.comresearchgate.netrsc.org. Similarly, aluminium sulfate in ionic liquid medium has demonstrated reusability researchgate.netuniv-paris13.frscientific.net. Novel carbon-based acid catalysts have also exhibited high stability and reusability, with consistent yields even after several cycles mdpi.comnih.gov. The stability of supported heteropoly acid catalysts, such as HPA-Cs/AS15, in preventing leaching of the active HPA species is also a key factor in their reusability researchgate.net.

Impact of Acid Site Concentration and Hydrophobicity/Hydrophilicity

The concentration and strength of acid sites on a catalyst play a significant role in the acetalization reaction researchgate.netresearchgate.netresearchgate.net. However, a higher concentration of acid sites does not always guarantee better catalytic performance researchgate.netresearchgate.netresearchgate.net. The hydrophobic-hydrophilic properties of the catalyst material are also determinant, especially considering the different polarities of the reactants (ethyl acetoacetate and ethylene glycol) and the water byproduct researchgate.netresearchgate.netresearchgate.net. For instance, in the case of Beta zeolites, the coupling between the concentration of active sites and adequate adsorption properties, influenced by the Si/Al ratio, is crucial for achieving high conversions and selectivities researchgate.netresearchgate.netresearchgate.net. Catalysts with appropriate hydrophobicity can facilitate the removal of water, shifting the equilibrium towards product formation imist.maaip.orgrsc.org.

Optimization of Reaction Parameters

Optimizing reaction parameters is essential to maximize this compound yield and selectivity. Key parameters include reaction temperature, catalyst dosage, and the molar ratio of reactants jxnutaolab.comimist.maaip.org.

Studies have investigated the effect of these parameters on the conversion of ethyl acetoacetate. For example, increasing the reaction temperature and the amount of ethylene glycol can improve conversion jxnutaolab.com. The optimal conditions vary depending on the catalyst system used imist.maaip.org. For instance, using phosphotungstic acid as a catalyst with a cyclohexane-water azeotrope for water removal, optimal conditions were found to be a temperature of 78°C, an ethyl acetoacetate to ethylene glycol molar ratio of 1:3, and a reaction time of 3 hours, yielding 93.42% this compound imist.ma. With sulfuric acid as a catalyst and using the azeotropic reflux method, optimum conditions included a temperature of 78°C, an ethyl acetoacetate to ethylene glycol ratio of 1:2, and a reaction time of 2 hours, resulting in 87.07% this compound aip.orgresearchgate.netunnes.ac.id. The use of an azeotropic system, such as cyclohexane-water or toluene-water, to continuously remove water from the reaction mixture is a common and effective strategy to drive the equilibrium towards this compound formation imist.maaip.orgrsc.orgresearchgate.net.

Representative Data from Research Findings:

| Catalyst | Temperature (°C) | Molar Ratio (EAA:EG) | Catalyst Amount | Reaction Time (h) | This compound Yield/Conversion (%) | Reference |

| Phosphotungstic Acid (with Azeotrope) | 78 | 1:3 | 1 mmol | 3 | 93.42 (Conversion) | imist.ma |

| Sulfuric Acid (with Azeotrope) | 78 | 1:2 | 0.006 mole | 2 | 87.07 (Conversion) | aip.orgresearchgate.netunnes.ac.id |

| [BSEt₃N][HSO₄] (BAIL) | 80 | 1:1.5 | 1.0 wt% | 2 | >95 (Conversion) | jxnutaolab.comresearchgate.net |

| Aluminium Sulfate in [bmim]BF₄ Ionic Liquid | Not specified | Not specified | Not specified | Not specified | 89.6 (Conversion), >99 (Selectivity) | scientific.net |

| Novel Carbon Based Acid (with Azeotrope) | Not specified | 1:1.5 | Not specified | 2.5 | >95 (Yield) | mdpi.comnih.gov |

Temperature Dependence Studies

Reaction temperature plays a critical role in the synthesis of this compound. Studies have shown that increasing the reaction temperature generally leads to an increase in the conversion of ethyl acetoacetate. For instance, in a synthesis using phosphotungstic acid as a catalyst, increasing the temperature from 75°C to 81°C resulted in an increase in this compound conversion from 80.04% to 94.12%. However, higher temperatures can sometimes lead to the formation of by-products. An optimal temperature is often sought to maximize product yield while minimizing side reactions. In one study, the optimum temperature for this compound synthesis using phosphotungstic acid was found to be 78°C, achieving a conversion of 90.97% with minimal by-product formation compared to 81°C. Similarly, another study using sulfuric acid catalyst identified 78°C as the optimum temperature, yielding 87.07% this compound conversion.

Here is a table illustrating the effect of temperature on this compound conversion based on one study:

| Temperature (°C) | This compound Conversion (%) |

| 75 | 80.04 |

| 78 | 90.97 |

| 81 | 94.12 |

Molar Ratio of Reactants Analysis

The molar ratio of ethyl acetoacetate to ethylene glycol is another important factor influencing the synthesis of this compound. Theoretically, the reaction requires a 1:1 molar ratio; however, since the acetalization is a reversible reaction, an excess amount of ethylene glycol is typically used to shift the equilibrium towards the formation of the product. Research has explored different molar ratios to determine the optimal conditions. In a study using phosphotungstic acid, varying the molar ratio of ethyl acetoacetate to ethylene glycol (1:1.5, 1:2, and 1:3) showed that a ratio of 1:3 resulted in a this compound conversion of 93.42%. Another study investigating the use of a novel carbon-based acid catalyst found that increasing the amount of ethylene glycol from a 1:1.0 ratio to 1:1.5 (ethyl acetoacetate:ethylene glycol) increased the conversion, with the conversion increasing little beyond 1:1.5, suggesting 1:1.5 as the optimal ratio in that system. For sulfuric acid catalysis, a molar ratio of ethyl acetoacetate to ethylene glycol of 1:2 was found to be optimum, resulting in 87.07% conversion.

Here is a table summarizing the effect of different molar ratios on conversion:

| Ethyl Acetoacetate:Ethylene Glycol Molar Ratio | Conversion (%) (using Carbon-based acid) | Conversion (%) (using Sulfuric acid) |

| 1:1.0 | 85.6 | - |

| 1:1.5 | 98.7 | 87.07 (Note: This study found 1:2 optimal with H2SO4) |

| 1:2.0 | 99.3 | 87.07 |

| 1:3.0 | - | 93.42 (using Phosphotungstic acid) |

Reaction Time and Conversion Efficiency

The reaction time is crucial for achieving high conversion efficiency in this compound synthesis. The conversion of ethyl acetoacetate to this compound increases with increasing reaction time as the equilibrium is approached. Studies have investigated the reaction progress over time to determine the optimal duration. In one study, analyzing the reaction every 30 minutes over 4 hours showed that increasing reaction time increased the amount of this compound produced. The optimum reaction time was determined to be 180 minutes (3 hours), yielding a this compound conversion of 93.42% when using phosphotungstic acid and the azeotropic removal of water. Another study using sulfuric acid catalyst found an optimum reaction time of 2 hours with a conversion of 87.07%. Research with a novel carbon-based acid catalyst indicated that the yield reached a maximum after 2.5 hours, and longer reaction times led to a decrease in selectivity due to hydrolysis of the product.

Here is a table illustrating the effect of reaction time on conversion and selectivity (using a carbon-based acid catalyst):

| Reaction Time (h) | Conversion (%) | Selectivity (%) |

| 0.5 | - | - |

| 1.0 | - | - |

| 1.5 | - | - |

| 2.0 | - | - |

| 2.5 | ~98.7 | ~99.3 |

| 3.0 | - | Decreased |

| 3.5 | - | Decreased |

| 4.0 | - | Decreased |

(Note: Specific conversion and selectivity values for all time points were not explicitly provided in the snippets for the carbon-based acid study, but the trend and optimum time were mentioned).

Solvent Effects on Reaction Yields

The choice of solvent is important in this compound synthesis, particularly when employing azeotropic removal of water. The solvent should form an azeotrope with water and allow for the efficient separation of water in a Dean-Stark apparatus. Common solvents used include toluene and cyclohexane. Studies have compared the effectiveness of different solvents. In research using a novel carbon-based acid, cyclohexane was found to be the best choice of solvent. Toluene was less efficient, and its high boiling point led to the reaction occurring at a higher temperature, which was reported to benefit hydrolysis, thus lowering selectivity. The use of an azeotropic system, such as cyclohexane-water, has been shown to produce a higher amount of this compound compared to reactions conducted without such a system, as it effectively removes the water byproduct and drives the equilibrium forward.

Here is a table showing the effect of solvents on conversion and selectivity (using a carbon-based acid catalyst):

| Solvent | Conversion (%) | Selectivity (%) |

| Cyclohexane | ~99.3 | ~98.7 |

| Toluene | Lower | Lower |

(Note: Specific numerical values for toluene were not provided in the snippets, but it was indicated as less efficient than cyclohexane).

Analytical Techniques for Fructone Characterization

Chromatographic Methods for Purity and Yield Assessment

Chromatographic techniques are widely employed to separate and analyze components within a mixture, making them invaluable for assessing the purity of synthesized Fructone and determining reaction yields.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a common technique used for the analysis of this compound, particularly in monitoring the progress and optimizing the conditions of its synthesis mdpi.comaip.orgscilit.com. GC can be used to quantitatively analyze solutions containing this compound, often employing an internal standard method mdpi.com. For instance, in studies of this compound synthesis, GC has been used to determine the conversion and selectivity of the reaction based on the starting material, ethyl acetoacetate (B1235776) mdpi.com. The reaction progress can be monitored by GC mdpi.com. GC analysis is typically applied to derivative sugars of low molecular weight, mainly mono-, di-, and trisaccharides, with suitable derivatives and conditions ajrsp.com. While the search results mention the analysis of fructose (B13574) (a different compound) by GC after derivatization ajrsp.comspectroscopyonline.com, the application to this compound itself focuses on monitoring the synthesis and quantitative analysis mdpi.comaip.orgscilit.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS), making it a powerful tool for both qualitative and quantitative analysis of this compound and the reaction mixture from its synthesis aip.orgscilit.comimist.ma. GC-MS is used for the qualitative analysis of the liquid reaction mixture mdpi.com. It can identify this compound as a reaction product by its retention time and mass spectrum imist.ma. For example, in one study, this compound was identified with a specific retention time and a high similarity percentage to a known this compound mass spectrum, with a characteristic base peak m/z imist.ma. GC-MS analysis can also reveal the presence of other compounds in the reaction mixture, such as unreacted starting materials or impurities, by their respective retention times and mass spectra imist.ma. The mass spectrum is typically obtained by electron ionization (EI) nih.govdergipark.org.tr.

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of the molecular structure of organic compounds like this compound guidechem.comrsc.orgchegg.com. Both 1D and 2D NMR techniques are used in the analysis of organic molecules rsc.org. 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively, including their chemical environments and connectivity guidechem.comrsc.orgchegg.com. Analysis of 1D and 2D NMR spectra can confirm the structure of synthesized products rsc.org. For instance, the number of signals observed in 1H and 13C NMR spectra should be consistent with the molecular symmetry of this compound rsc.org. Chemical shift values and splitting patterns in NMR spectra are used to assign specific signals to the corresponding protons and carbons in the this compound molecule rsc.orgchegg.com. Predicted 1H NMR spectra for this compound show characteristic signals with specific chemical shifts and multiplicities (singlet, doublet, triplet, multiplet) corresponding to different hydrogen environments chegg.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds rsc.org. By analyzing the absorption bands in the IR spectrum, characteristic functional groups within this compound can be identified rsc.org. While specific details of this compound's IR spectrum are not extensively detailed in the search results, IR spectroscopy in general is used to identify functional groups like C=O stretching vibrations in carbonyl compounds rsc.org. The IR spectrum of a compound can also be used to identify potential solvent contamination rsc.org. For carbohydrates, the IR spectra show specific spectral regions corresponding to different vibrations, such as C-H stretching and C-C and C-O vibrations researchgate.net. Although these examples relate to fructose and fructans, the principle of using IR spectroscopy for functional group identification applies to this compound as well. Vapor phase IR spectra for Ethyl acetoacetate ethyleneglycol ketal (this compound) are available nih.gov.

Academic and Research Applications of Fructone Synthesis

Fructone as a Model Compound in Ketalization Research

The synthesis of this compound, chemically known as Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate (B12347021), is a classic example of a ketalization reaction. wikipedia.orgchemspider.com This process involves the reaction of ethyl acetoacetate (B1235776) with ethylene (B1197577) glycol in the presence of an acid catalyst to form the cyclic ketal structure of this compound. wikipedia.org This reaction serves as an excellent model for studying the principles of ketal formation, a crucial protective group strategy in organic synthesis.

Researchers have utilized the synthesis of this compound to investigate various parameters influencing ketalization reactions, including:

Catalyst Efficiency: A range of acid catalysts have been explored for this compound synthesis, from conventional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid to heterogeneous solid acid catalysts. Studies have focused on comparing the catalytic activity, selectivity, and reusability of these different catalysts. For instance, SO3H-functionalized Brønsted acidic ionic liquids have been shown to be highly efficient and reusable catalysts for this transformation. researchgate.net Similarly, a novel carbon-based acid has demonstrated high activity and stability in this compound synthesis. nih.govresearchgate.net

Reaction Conditions: The optimization of reaction conditions, such as temperature, reactant molar ratio, and catalyst dosage, has been a key area of investigation to maximize the yield and purity of this compound. For example, a study using phosphotungstic acid as a catalyst identified the optimal conditions to be a temperature of 78°C, a 1:3 molar ratio of ethyl acetoacetate to ethylene glycol, and a reaction time of 3 hours, achieving a this compound conversion of 93.42%.

Water Removal: As ketalization is a reversible reaction that produces water, the efficient removal of water is critical to drive the equilibrium towards product formation. wikipedia.org The use of a Dean-Stark apparatus and azeotropic distillation with solvents like cyclohexane (B81311) has been shown to significantly improve the yield of this compound.

Exploration of this compound as a Building Block for Complex Organic Molecules

The bifunctional nature of this compound, possessing both an ester and a ketal group, makes it a versatile starting material for the synthesis of more elaborate organic molecules. rlancejones.comchemistryland.com The differential reactivity of these functional groups allows for selective chemical transformations.

The ester functionality in this compound can be readily modified through various reactions. sigmaaldrich.com For example, hydrolysis of the ester yields the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or different esters through subsequent reactions. This allows for the introduction of diverse structural motifs and functionalities into the this compound scaffold.

The ester group of this compound can be selectively reduced to either an aldehyde or a primary alcohol, providing valuable synthetic intermediates. The choice of reducing agent is crucial for controlling the extent of reduction. For instance, diisobutylaluminum hydride (DIBAL-H) is commonly used for the partial reduction of esters to aldehydes, while stronger reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester all the way to the alcohol. These resulting aldehydes and alcohols can then participate in a wide range of carbon-carbon bond-forming reactions and other functional group interconversions.

While the core this compound structure is relatively stable, selective oxidation reactions can be performed on derivatives of this compound. For example, if the ester group is reduced to an alcohol, this primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate. vanderbilt.edu The choice of oxidant allows for controlled functionalization of the molecule.

Research on this compound in Flavor and Fragrance Chemistry

This compound is highly valued in the flavor and fragrance industry for its characteristic fruity-apple and sweet tropical-fruit aroma. pellwall.comscimplify.com Its pleasant scent profile has led to extensive research into its application and the development of novel fragrance compounds.

The chemical structure of this compound serves as a template for the creation of new fragrance molecules with unique olfactory properties. By systematically modifying the this compound structure, chemists can explore structure-odor relationships and design new compounds with desirable scent characteristics. For example, altering the ester group or the substituents on the dioxolane ring can lead to a range of fruity, floral, or woody notes.

This compound is often used in combination with other fragrance ingredients to create complex and appealing scents. pellwall.com For instance, it is a key component in creating the illusion of strawberry and raspberry aromas when blended with other specific compounds. pellwall.com It is also used to enhance the fruity profiles of various fragrances and is a versatile ingredient in creating different apple scent variations, such as green, yellow, and red apple notes. pellwall.com

Research Findings on this compound and Related Fragrance Compounds

| Compound | Odor Description | Application Notes |

| This compound | Fruity-apple, sweet, tropical, with pineapple, strawberry, and woody aspects. wikipedia.orgpellwall.comspecialchem.com | Used to impart fruity notes in perfumes, cosmetics, soaps, and shampoos. scimplify.com Blends well with floral and fruity accords. scimplify.com |

| Fraistone | A propylene (B89431) glycol ketal of ethyl acetoacetate. wikipedia.org | A commercial fragrance. wikipedia.org |

| Ethyl Maltol | In combination with this compound, can create the smell of strawberries. pellwall.com | |

| Methyl Anthranilate | When added to a this compound and ethyl maltol blend, it can create a wild strawberry scent. pellwall.com | |

| Frambinone and beta-Ionone | In combination with this compound, can produce an effective raspberry smell. pellwall.com |

Olfactory Receptor Interactions Research

The synthesis of this compound and its analogs serves as a vital tool in the academic exploration of olfaction, specifically in understanding how volatile chemical compounds are detected and perceived as distinct scents. This research delves into the molecular level, investigating the interactions between odorants like this compound and the olfactory receptors (ORs) located in the nasal epithelium. These interactions are the foundational step in the neurobiological process that results in the perception of smell.

Olfactory receptors are a large family of G-protein coupled receptors (GPCRs), which, upon binding with an odorant molecule, initiate a signal transduction cascade that culminates in a neural signal being sent to the brain. wikipedia.org The process of identifying which specific odorants bind to and activate which of the approximately 400 functional human ORs is known as deorphanization. nih.govresearchgate.net This process is a significant challenge in sensory science due to the technical difficulties in expressing ORs in heterologous cell systems for study. nih.govspringernature.com

Direct experimental research deorphanizing the specific receptors for this compound is limited, a common situation for many commercial fragrance molecules. However, broader studies of flavor compounds have identified this compound as a ligand for the human olfactory receptor OR2T34 . nih.gov This finding places this compound within a growing database of odorant-receptor pairings that help scientists decode the logic of olfaction.

The perception of a complex aroma like that of this compound—described as fruity, apple-like, with sweet and woody nuances—is not the result of its interaction with a single receptor. Instead, it is governed by a combinatorial code. plos.orgnih.gov A single odorant like this compound can bind to and activate multiple different olfactory receptors with varying affinities, and conversely, a single receptor can be activated by multiple different odorants. plos.org The brain interprets the specific pattern of activated receptors as a unique scent.

To overcome the challenges of experimental deorphanization, researchers increasingly employ computational methods. In silico techniques such as molecular docking and virtual screening are used to predict the binding affinity between libraries of odorants and 3D models of olfactory receptors. plos.orgnih.govresearchgate.net These computational approaches can screen vast numbers of compounds and predict potential ligands for orphan receptors, which can then be prioritized for experimental validation. elifesciences.org Such models help elucidate the specific molecular interactions—like hydrogen bonds and van der Waals forces—that stabilize the binding of an odorant within the receptor's binding pocket, providing insights into why a molecule like this compound smells the way it does.

Detailed Research Findings: Odorant-Receptor Interactions

The table below summarizes key findings from olfactory receptor interaction studies for this compound and other structurally or perceptually related compounds, providing context for how molecules with fruity and ketonic characteristics are recognized by the olfactory system.

| Odorant | Receptor(s) | Species | Key Findings |

| This compound | OR2T34 | Human | Identified as a ligand in a broader screening of flavor compounds. nih.gov |

| 2-Heptanone | OR2W1 | Human | OR2W1 is a broadly tuned receptor that responds strongly to 2-Heptanone, a ketone with a fruity, banana-like odor. wikipedia.org |

| Hexyl acetate | OR2W1 | Human | This ester, known for its fruity, pear-like scent, is another ligand for the broadly tuned OR2W1 receptor. wikipedia.org |

| Fruity Esters (general) | Various | Drosophila | The olfactory receptor Or22a responds to a range of fruity esters, such as ethyl propionate and butyl acetate. |

| Aldehydes (e.g., Octanal) | OR-I7 | Rat | Demonstrates that molecular conformation and chain length are critical for receptor activation versus antagonism. nih.gov |

Toxicological and Safety Assessment in Research Contexts

Genotoxicity Studies of Fructone

Genotoxicity studies are designed to detect any potential for a substance to damage the genetic material (DNA) of cells. Such damage can potentially lead to mutations and cancer. Standard assays for genotoxicity include in vitro tests like the Ames test, which assesses a chemical's ability to cause mutations in bacteria, and in vivo tests in mammalian systems that evaluate chromosomal damage or DNA repair.

A review of publicly available toxicological data reveals a notable absence of specific genotoxicity studies conducted on this compound. Material Safety Data Sheets (MSDS) and other chemical information resources indicate that the toxicological properties of this compound have not been thoroughly investigated. capotchem.com While acute toxicity data is available, specific assays for mutagenicity or clastogenicity (the ability to cause chromosome breaks) for this compound are not reported in the available scientific literature. Therefore, no definitive statement can be made regarding its genotoxic potential. In the absence of such data, standard laboratory precautions for handling chemicals of unknown toxicity should be strictly followed.

Repeated Dose Oral Toxicity Studies relevant to this compound

Repeated dose oral toxicity studies are crucial for understanding the potential health effects of a substance following prolonged or repeated exposure. These studies, typically conducted in animal models according to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), help to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 1: Acute Oral Toxicity of this compound

| Test Species | Route of Administration | LD50 | Toxic Effects | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Margin of Safety Determinations in Research Applications

The Margin of Safety (MOS) is a calculated ratio that compares the dose of a substance that produces no adverse effects (NOAEL) to the estimated human exposure level. It is a critical component of risk assessment, providing a quantitative measure of the likelihood of adverse effects occurring under specific exposure scenarios. A sufficiently high MOS provides confidence that a substance can be used safely under defined conditions.

Due to the lack of a NOAEL from repeated dose toxicity studies for this compound, a definitive Margin of Safety for research applications cannot be formally calculated. The determination of a MOS is contingent on comprehensive toxicological data, which is currently not available for this compound. In research settings, the absence of a formal MOS necessitates the adoption of a conservative approach to safety, employing robust engineering controls, personal protective equipment, and stringent handling protocols to minimize any potential for exposure.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name |

|---|

Future Perspectives in Fructone Research

Development of Sustainable Production Methods

Sustainable production methods for Fructone are gaining traction, driven by increasing consumer demand for natural and sustainably sourced ingredients. archivemarketresearch.com This includes exploring bio-based alternatives and developing processes with reduced environmental impact. archivemarketresearch.com

Innovations in sustainable production methods aim to reduce environmental impact and optimize cost efficiency. archivemarketresearch.com Companies are focusing on eco-friendly manufacturing processes to meet stringent regulatory requirements and consumer preferences for clean labels. archivemarketresearch.com While specific details on large-scale sustainable this compound production methods are emerging, the general trend in the flavor and fragrance industry points towards utilizing renewable resources and minimizing waste generation. archivemarketresearch.com

Computational Chemistry in this compound Reaction Modeling

Computational chemistry is a powerful tool for understanding and predicting chemical phenomena, including reaction mechanisms and molecular properties. openaccessjournals.com In the context of this compound research, computational methods can provide valuable insights into its synthesis and potential reactions, complementing experimental studies. openaccessjournals.com

While direct computational studies specifically on this compound reaction modeling are not extensively detailed in the search results, the broader application of computational chemistry in modeling catalytic biomass conversion and enzymatic reactions suggests its potential in this compound research. researchgate.netnih.gov Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to elucidate reaction pathways, transition states, and the role of catalysts at a molecular level. openaccessjournals.com This can aid in designing more efficient catalysts and optimizing reaction conditions for this compound synthesis. For example, computational studies have been used to investigate the mechanisms of dehydration of fructose (B13574) and glucose isomerization, reactions relevant to the chemistry of related compounds. researchgate.netosti.gov

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The search for novel and more efficient catalytic systems is a continuous effort in this compound synthesis research. The goal is to find catalysts that offer high activity, selectivity, stability, and reusability, while also being cost-effective and environmentally friendly. nih.govresearchgate.netresearchgate.net

Recent research has focused on heterogeneous acid catalysts as alternatives to homogeneous acids like sulfuric acid, which are corrosive and difficult to separate. imist.ma Novel carbon-based solid acids have shown high catalytic activity and reusability in this compound synthesis. nih.govresearchgate.net Ionic liquids, specifically SO3H-functionalized Brønsted acidic ionic liquids, have also demonstrated high catalytic activities for the acetalization reaction of ethyl acetoacetate (B1235776) with ethylene (B1197577) glycol, the key step in this compound synthesis. researchgate.netresearchgate.net

Studies have compared the performance of various catalysts, including novel carbon acids, sulfuric acid, p-toluenesulfonic acid (PTSA), Hβ zeolite, and Nafion, with novel carbon catalysts showing significant advantages in terms of activity and reusability. nih.gov The exploration of different types of solid acids, zeolites, and supported heteropoly acids continues to be an active area of research for optimizing this compound yield and selectivity. imist.maresearchgate.netsemanticscholar.org

Data from catalytic studies often highlight the yield and conversion achieved with different catalysts and reaction conditions. For example, a novel carbon-based acid catalyst achieved yields over 95% in this compound synthesis. nih.govresearchgate.net

Here is a representative table illustrating the performance of different catalysts in this compound synthesis based on available data:

| Catalyst Type | Example Catalyst | Reported Yield (%) | Notes | Source |

| Novel Carbon-Based Acid | Synthesized via hydrothermal carbonization | > 95 | High activity, reusability, low cost | nih.govresearchgate.net |

| SO3H-functionalized Ionic Liquid | [BSEt3N][HSO4] | High Activity | Efficient for acetalization | researchgate.netresearchgate.net |

| Phosphotungstic Acid | Supported or unsupported | 93.42 (with azeotrope) | Effect of azeotrope system studied | imist.ma |

| Sulfuric Acid | Conventional homogeneous catalyst | 87.07 (with azeotrope) | Corrosive, separation difficulties | imist.maresearchgate.net |

| p-Toluenesulfonic Acid (PTSA) | Conventional homogeneous catalyst | - | Used in traditional methods | rsc.orgimist.ma |

| Zeolites | Y, Beta, Al-SBA-15 | Effective and selective | Hydrophobic-hydrophilic properties matter | researchgate.netsemanticscholar.org |

Q & A

Q. How to ensure reproducibility in this compound research?

- Guidelines :

- Publish raw chromatograms, spectral data, and instrument parameters in supplementary materials.

- Use open-source platforms (e.g., Zenodo) for dataset archiving.

- Document batch-to-batch variability in synthetic protocols (e.g., NMR purity logs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。